2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and an iodobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate typically involves the esterification reaction between 4-bromophenylacetic acid and 3-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acids from hydrolysis.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and iodobenzoate groups can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl 3-iodobenzoate: Similar in structure but differs in the position of the ester linkage.
2-(4-Bromophenyl)-2-oxoethyl benzoate: Lacks the iodine atom, which may affect its reactivity and applications.
2-(4-Chlorophenyl)-2-oxoethyl 3-iodobenzoate: Substitution of bromine with chlorine can lead to different chemical properties and biological activities.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
Properties
Molecular Formula |
C15H10BrIO3 |
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Molecular Weight |
445.05 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-iodobenzoate |
InChI |
InChI=1S/C15H10BrIO3/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8H,9H2 |
InChI Key |
UCXIUFJECBOFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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